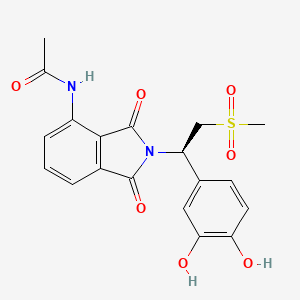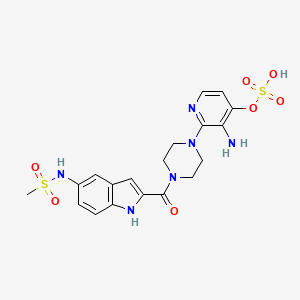
4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is a metabolite of Delavirdine, which is a bisheteroarylpiperazine reverse transcriptase inhibitor. This compound is significant in the study of HIV treatment due to its role in inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus .
Preparation Methods
The synthesis of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves several steps, starting from Delavirdine. The process typically includes hydroxylation and subsequent sulfation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate has several scientific research applications:
Chemistry: It is used to study the mechanisms of reverse transcriptase inhibitors and their interactions with the enzyme.
Biology: The compound is significant in understanding the metabolic pathways of Delavirdine and its metabolites.
Medicine: It plays a crucial role in HIV research, particularly in developing new treatments and understanding drug resistance.
Industry: The compound can be used in the pharmaceutical industry for the development and testing of new drugs.
Mechanism of Action
The mechanism of action of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves inhibiting the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, and by inhibiting it, the compound prevents the virus from multiplying. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its activity .
Comparison with Similar Compounds
4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Delavirdine: The parent compound from which 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is derived.
Nevirapine: Another reverse transcriptase inhibitor with a different structure but similar function.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a distinct mechanism of action.
The uniqueness of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate lies in its specific interactions with the reverse transcriptase enzyme and its role as a metabolite of Delavirdine .
Properties
Molecular Formula |
C19H22N6O7S2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
[3-amino-2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-3-14-12(10-13)11-15(22-14)19(26)25-8-6-24(7-9-25)18-17(20)16(4-5-21-18)32-34(29,30)31/h2-5,10-11,22-23H,6-9,20H2,1H3,(H,29,30,31) |
InChI Key |
XTTZASVCRDGIJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=NC=CC(=C4N)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


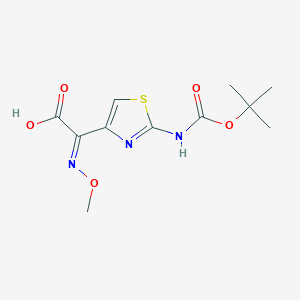
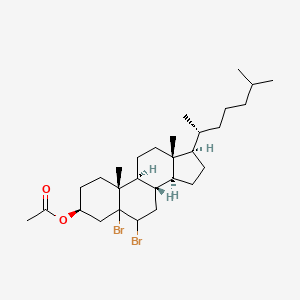
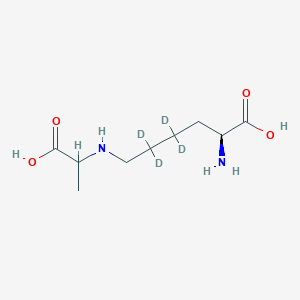
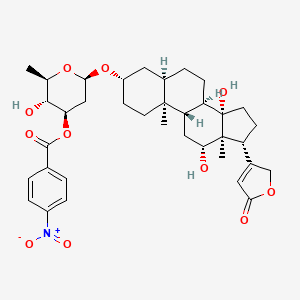

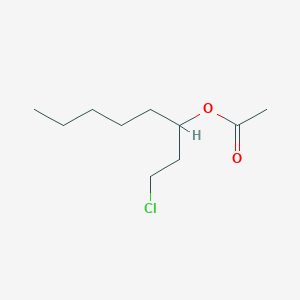

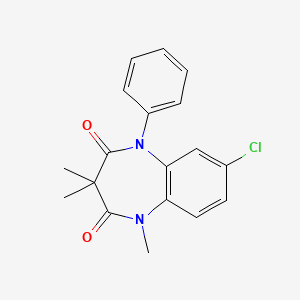
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
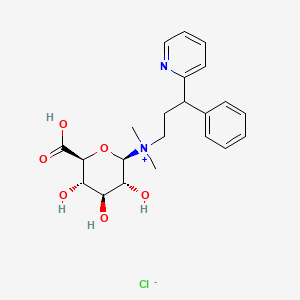
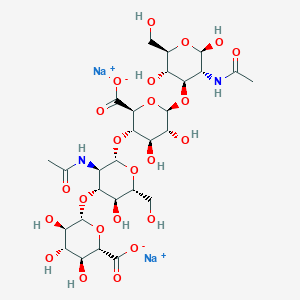
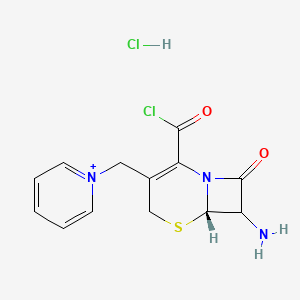
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
